molecular formula C6H11N3O B14849080 (5-Isopropyl-1,3,4-oxadiazol-2-YL)methanamine

(5-Isopropyl-1,3,4-oxadiazol-2-YL)methanamine

Cat. No.: B14849080
M. Wt: 141.17 g/mol
InChI Key: KTXRZBSLXOWMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Isopropyl-1,3,4-oxadiazol-2-yl)methylamine is a heterocyclic compound containing an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isopropyl-1,3,4-oxadiazol-2-yl)methylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropyl hydrazine with an appropriate nitrile or ester, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of (5-Isopropyl-1,3,4-oxadiazol-2-yl)methylamine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5-Isopropyl-1,3,4-oxadiazol-2-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The oxadiazole ring can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under conditions such as reflux or the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(5-Isopropyl-1,3,4-oxadiazol-2-yl)methylamine has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.

    Materials Science: It is used in the development of new materials with specific electronic or optical properties.

    Agricultural Chemistry: The compound and its derivatives are investigated for their potential as pesticides or herbicides.

    Biological Research: It serves as a tool for studying various biological processes and pathways.

Mechanism of Action

The mechanism of action of (5-Isopropyl-1,3,4-oxadiazol-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the position of substituents, leading to variations in their chemical and biological properties.

    1,3,4-Oxadiazole Derivatives: Similar to (5-Isopropyl-1,3,4-oxadiazol-2-yl)methylamine, these compounds have the oxadiazole ring but with different substituents, affecting their reactivity and applications.

Uniqueness

(5-Isopropyl-1,3,4-oxadiazol-2-yl)methylamine is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and biological activities. Its isopropyl group and methylamine moiety contribute to its reactivity and potential as a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methanamine

InChI

InChI=1S/C6H11N3O/c1-4(2)6-9-8-5(3-7)10-6/h4H,3,7H2,1-2H3

InChI Key

KTXRZBSLXOWMNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(O1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.